3-(Trifluoromethoxy)benzamide
Overview
Description
3-(Trifluoromethoxy)benzamide is an organic compound with the molecular formula C8H6F3NO2 It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the benzene ring, which is further connected to an amide group (-CONH2)
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethoxy)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetolactate synthase and succinate dehydrogenase. These interactions are crucial as they can lead to enzyme inhibition, affecting the overall metabolic pathways in which these enzymes are involved. The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in metabolic pathways, leading to altered cellular metabolism. Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby modulating the downstream effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its interaction with acetolactate synthase, which plays a role in the biosynthesis of branched-chain amino acids. The compound can inhibit this enzyme, leading to a decrease in the production of these amino acids. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of other enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For instance, its interaction with transporters can affect its concentration in different tissues, thereby modulating its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with enzymes involved in metabolic processes. The localization of this compound within specific subcellular compartments can significantly influence its biochemical properties and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-nitrobenzotrifluoride with ammonia to form 3-(trifluoromethoxy)aniline, which is then converted to the benzamide derivative through an acylation reaction with an appropriate acyl chloride or anhydride .
Industrial Production Methods: Industrial production of 3-(Trifluoromethoxy)benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and catalysts is crucial to ensure high purity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The trifluoromethoxy group can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The nitro group in precursor compounds can be reduced to an amine, which is then acylated to form the benzamide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like iron powder in acidic medium.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines and subsequent benzamides.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-(Trifluoromethoxy)benzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-(Trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy. It exhibits different electronic properties and reactivity.
4-(Trifluoromethoxy)benzamide: Positional isomer with the trifluoromethoxy group at the para position. This change can significantly alter its chemical behavior and applications.
3-(Trifluoromethoxy)benzoic acid: Contains a carboxylic acid group instead of an amide, leading to different chemical properties and uses.
Uniqueness: 3-(Trifluoromethoxy)benzamide is unique due to the specific positioning of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes it particularly valuable in the design of molecules with tailored properties for specific applications.
Properties
IUPAC Name |
3-(trifluoromethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRANUIMYSXUNCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334878 | |
Record name | 3-(Trifluoromethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
658-91-3 | |
Record name | 3-(Trifluoromethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 658-91-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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